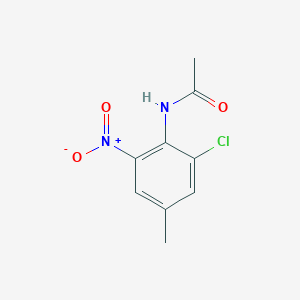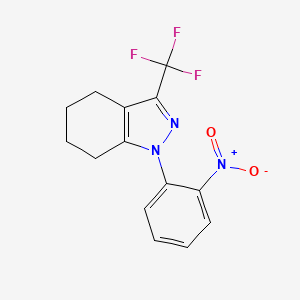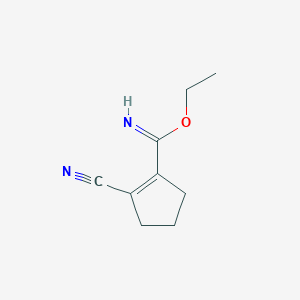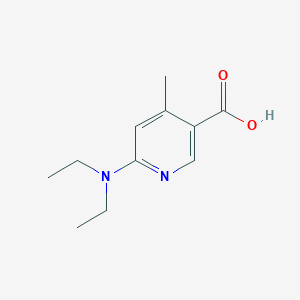
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide typically involves the reaction of p-nitroaniline with chloroacetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature of around 15°C. The mixture is stirred for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is often used as an intermediate in the synthesis of other compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Reduction: Reduction of the nitro group yields N-(2-Chloro-4-methyl-6-aminophenyl)acetamide.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors with potential anticancer activity.
Biological Research: The compound is employed in the study of enzyme inhibitors and their effects on cellular processes.
Industrial Applications: It serves as a precursor in the production of other chemical compounds used in various industries.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- N-(4-aminophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various biologically active compounds further highlights its importance in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI Key |
QAEGMSUBMXBRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)



![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)

![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)

![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
